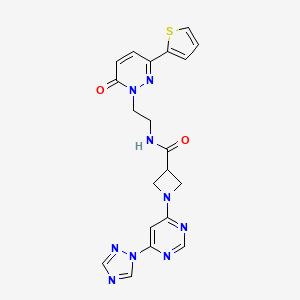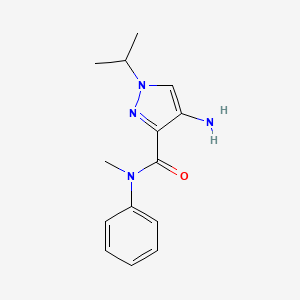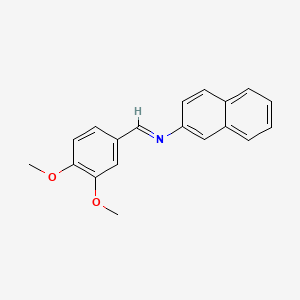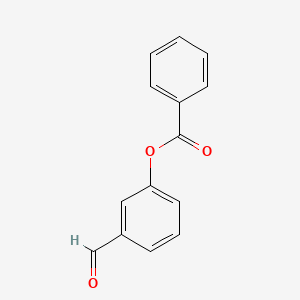
2-Morpholino-3-methylbutyronitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Morpholino-3-methylbutyronitrile” is a chemical compound that contains a morpholino group . Morpholino, also known as a Morpholino oligomer and as a phosphorodiamidate Morpholino oligomer (PMO), is a type of oligomer molecule used in molecular biology to modify gene expression . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .
Synthesis Analysis
The synthesis of morpholinos begins with the nucleophilic ring-opening of optically pure ®-glycidol using N-nosyl 2,2-dimethoxyethanamine . The ortho-nosyl (Nso) protective group was selected for its easy cleavage under mild reaction conditions .Molecular Structure Analysis
The molecular structure of “2-Morpholino-3-methylbutyronitrile” is represented by the formula C9H16N2O .Chemical Reactions Analysis
Morpholino-based oligomers are effective, stable, and highly adaptable anti-sense DNA analogs for gene silencing and editing . They interact with their cognate target molecules via complementary Watson–Crick base pairing .Aplicaciones Científicas De Investigación
- Targeting Kinases : 3-Methyl-2-(morpholin-4-yl)butanenitrile has been investigated for its kinase inhibitory activity. Kinases play crucial roles in cell signaling pathways, and their dysregulation is associated with diseases like cancer. Researchers explore this compound’s potential as a kinase inhibitor for therapeutic purposes .
- Anti-Cancer Agents : The compound’s structural features make it a candidate for developing anti-cancer agents. Its nitrile group and morpholine ring may contribute to inhibiting tumor growth or metastasis .
- Building Block : Chemists use 3-Methyl-2-(morpholin-4-yl)butanenitrile as a versatile building block in organic synthesis. It participates in various reactions, including nucleophilic substitutions and cyclizations, to create more complex molecules .
- Polymerization Initiator : Researchers have explored its use as a polymerization initiator. By incorporating this compound into polymer chains, they can control polymer properties such as molecular weight and branching .
- Ionization Enhancer : In mass spectrometry, 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride enhances ionization efficiency. It aids in detecting and analyzing small molecules, peptides, and proteins in complex samples .
- Metabolism Studies : Scientists investigate how the body metabolizes this compound. Understanding its metabolic pathways helps assess its safety and potential side effects .
- Pesticide Development : The compound’s unique structure may lend itself to pesticide development. Researchers explore its efficacy against pests while minimizing environmental impact .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science and Polymer Chemistry
Analytical Chemistry and Mass Spectrometry
Pharmacology and Toxicology
Agrochemical Research
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-2-morpholin-4-ylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8(2)9(7-10)11-3-5-12-6-4-11/h8-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQYDKNBJQZQER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-3-methylbutyronitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B2645583.png)
![N8-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-N3-cyclopentyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2645584.png)



![2-[3-(4-bromophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2645588.png)


![6-(((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(2-methoxyethyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2645592.png)



![2-(2-fluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2645600.png)
![5-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2645603.png)